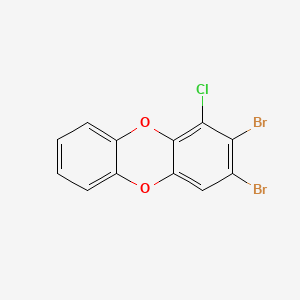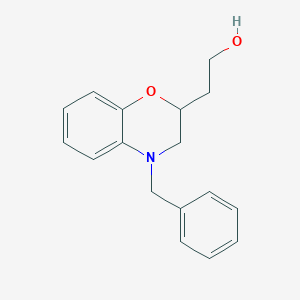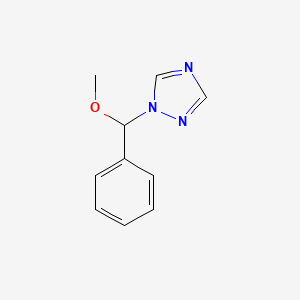
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- often involve large-scale synthesis using efficient catalytic systems. For instance, a cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines in the presence of a copper complex and air as the oxidant provides high yields of 1,2,4-triazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This inhibition leads to the accumulation of toxic sterols and disruption of the fungal cell membrane .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- can be compared with other similar compounds, such as:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and biological activities.
Imidazole: A heterocyclic compound with a similar structure but different applications and properties.
Fluconazole: A triazole-based antifungal drug that inhibits ergosterol biosynthesis.
Uniqueness: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
105873-94-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[methoxy(phenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-14-10(13-8-11-7-12-13)9-5-3-2-4-6-9/h2-8,10H,1H3 |
InChI Key |
PYQHGGXSGKNBQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


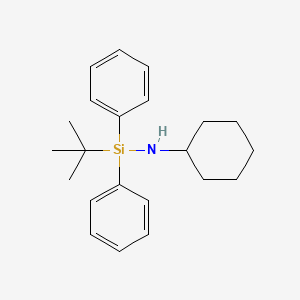
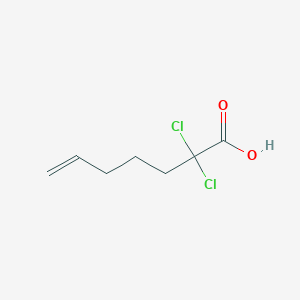
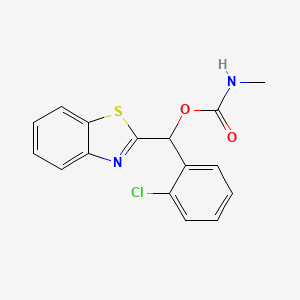
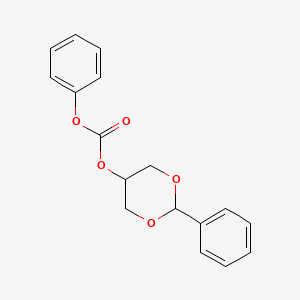
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
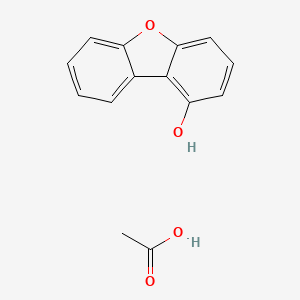
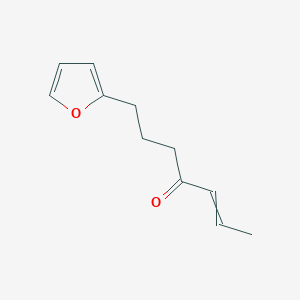
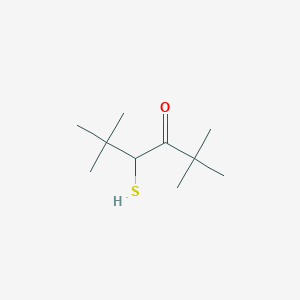
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
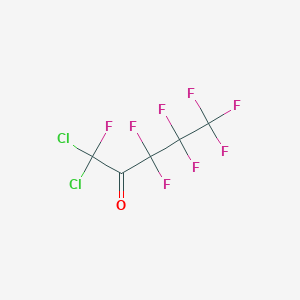
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
